molecular formula C16H13BrN2O2S B14951755 5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B14951755
M. Wt: 377.3 g/mol
InChI Key: RIQZLTNOIUXXLG-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide group.

Preparation Methods

The synthesis of 5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide include other 2-furanilides and thiazole derivatives. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties. For example, 5-bromo-4-(2,5-dimethylphenyl)pyrimidine is another compound with a similar structure but different functional groups, resulting in distinct reactivity and applications .

Properties

Molecular Formula

C16H13BrN2O2S

Molecular Weight

377.3 g/mol

IUPAC Name

5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C16H13BrN2O2S/c1-9-3-4-11(10(2)7-9)12-8-22-16(18-12)19-15(20)13-5-6-14(17)21-13/h3-8H,1-2H3,(H,18,19,20)

InChI Key

RIQZLTNOIUXXLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)Br)C

Origin of Product

United States

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